methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate is a chiral compound featuring a benzyloxycarbonyl (Cbz)-protected amino group at the second carbon, a sulfamoyl (-SO₂NH₂) moiety at the fourth carbon, and a methyl ester group. This configuration confers unique physicochemical properties, such as enhanced solubility due to the polar sulfamoyl group and stereospecific interactions in biological systems .
Key Properties (calculated):
- Molecular Formula: C₁₄H₁₈N₂O₆S
- Molecular Weight: 342.37 g/mol
- Stereochemistry: (2S) configuration at the chiral center.
Note: lists an inconsistent molecular formula (C₆H₁₂O₃, 132.16 g/mol), likely referring to a fragment or an error in reporting. The above formula is derived from structural analysis .
Properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H2,14,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCPVVFRQFBFSZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with certain sites. The sulfamoyl group may enhance the compound’s binding affinity or reactivity, facilitating its biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Substituent Comparison
Key Observations :
- Sulfamoyl vs. Sulfanyl : The target’s sulfamoyl group enhances hydrogen-bonding capacity and hydrophilicity compared to the less polar methylsulfanyl group in analogs . This may improve solubility and target binding in aqueous environments.
- Cbz Protection : The Cbz group in the target compound provides steric bulk and stability during synthesis, unlike the 4-chlorobenzenesulfonamido or cyclohexylcarbamoyl groups in analogs .
Stereochemical Impact
The (2S) configuration of the target compound contrasts with the (2R) configuration in ’s analog. Stereochemistry critically influences biological activity; for example, (2S) enantiomers often exhibit higher affinity for chiral enzyme pockets, as seen in protease inhibitors . Racemic mixtures (e.g., ’s compounds) generally require resolution to isolate bioactive enantiomers, increasing synthesis complexity .
Biological Activity
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₅S
- Molecular Weight : 306.36 g/mol
- CAS Number : 193673-00-6
The compound features a sulfamoyl group, which is known for its role in various biological activities, particularly in antimicrobial and antitumor effects.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, leading to antibacterial effects.
- Modulation of Cell Signaling Pathways : This compound may interact with various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
- Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, likely due to its ability to inhibit folate synthesis.
- Fungal Activity : Preliminary studies indicate antifungal properties, although further research is needed to quantify this effect.
Antitumor Activity
Research indicates that this compound can inhibit the growth of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis and cell cycle arrest at the G1 phase have been observed in treated cells.
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
-
Antitumor Research :
- In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 cells by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in breast cancer cells .
- Mechanistic Insights :
Data Tables
| Biological Activity | Target Organism/Cell Line | Effective Concentration | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 10 µg/mL | Folate synthesis inhibition |
| Antibacterial | S. aureus | 10 µg/mL | Folate synthesis inhibition |
| Antitumor | MCF-7 | 50 µM | Apoptosis induction |
| Antitumor | HeLa | 50 µM | Apoptosis induction |
Q & A
Basic: What are the optimal solvents and reaction conditions for synthesizing methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate?
Answer:
The synthesis typically employs polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to dissolve reactants and facilitate coupling reactions. For example, amide bond formation between the benzyloxycarbonyl (Cbz)-protected amino group and the sulfamoyl moiety often requires activation via carbodiimide reagents (e.g., DCC or EDC) in anhydrous DCM under nitrogen atmosphere . Temperature control (0–25°C) is critical to minimize side reactions like epimerization at the chiral center. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Advanced: How can NMR spectroscopy resolve stereochemical ambiguities and confirm purity of this compound?
Answer:
High-resolution and NMR are essential for confirming stereochemistry and purity. For instance:
- The Cbz group exhibits characteristic aromatic proton signals at 7.2–7.4 ppm (multiplet, 5H) and a carbonyl carbon at ~156 ppm.
- The sulfamoyl group (-SONH) shows distinct peaks at 5.2–5.5 ppm (broad singlet, NH) and signals near 45–50 ppm for the sulfur-bound carbon.
- Chiral integrity at the (2S) center is confirmed via - NOESY correlations between the α-proton and the Cbz aromatic ring . Purity is validated by the absence of extraneous peaks in NMR and consistent integration ratios.
Basic: What protecting groups are compatible with the Cbz group during peptide synthesis involving this compound?
Answer:
The Cbz group is orthogonal to Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. For example, Fmoc can be selectively removed under basic conditions (20% piperidine in DMF) without affecting the acid-labile Cbz group. This compatibility enables iterative peptide chain elongation in solid-phase synthesis . However, strong reducing agents (e.g., H/Pd-C) must be avoided to prevent Cbz deprotection.
Advanced: What strategies mitigate side reactions during sulfamoylation of the butanoate intermediate?
Answer:
Sulfamoylation (introducing -SONH) often competes with over-sulfonation or oxidation. Key strategies include:
- Controlled reagent stoichiometry : Use sulfamoyl chloride (1.2–1.5 eq.) in DCM with a tertiary amine base (e.g., triethylamine) to scavenge HCl and prevent acid-catalyzed degradation .
- Low-temperature reactions (-10°C to 0°C) to suppress electrophilic aromatic substitution byproducts.
- In situ monitoring via TLC (R ~0.3 in 3:7 ethyl acetate/hexane) or LC-MS to track reaction progress .
Basic: How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The sulfamoyl group (-SONH) acts as a moderate electron-withdrawing group, polarizing adjacent carbonyl or methylene carbons and enhancing their susceptibility to nucleophilic attack. For instance, the β-carbon of the butanoate ester becomes more electrophilic, facilitating reactions with amines (e.g., Gabriel synthesis) or thiols under mild conditions (pH 7–9, 25°C) . However, steric hindrance from the Cbz group may slow reactivity at the α-position.
Advanced: Can computational methods predict the binding affinity of derivatives to enzymatic targets like carbonic anhydrase?
Answer:
Yes. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the sulfamoyl group and zinc-containing enzymes like carbonic anhydrase. Key steps:
Docking : The sulfamoyl NH coordinates with the active-site Zn, while the Cbz group occupies hydrophobic pockets.
Binding energy calculations : MM-GBSA scoring predicts ΔG values (e.g., -8.2 kcal/mol for high-affinity derivatives).
SAR validation : Experimental IC values from enzyme inhibition assays correlate with computed binding energies (R > 0.85 in optimized models) .
Basic: What analytical techniques confirm the absence of toxic impurities (e.g., residual solvents) in the final product?
Answer:
- GC-MS : Quantifies residual DMF or dichloromethane (<10 ppm, ICH Q3C guidelines).
- HPLC-UV/ELSD : Detects hydrolyzed byproducts (e.g., free sulfamoyl acid) using a C18 column (gradient: 0.1% TFA in water/acetonitrile).
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Advanced: How does the stereochemistry of the (2S)-center impact biological activity in enzyme inhibition studies?
Answer:
The (2S) configuration ensures optimal spatial alignment with chiral enzyme active sites. For example:
- Enantiomer comparison : The (2R)-enantiomer shows 10-fold lower inhibition of trypsin-like proteases due to mismatched hydrogen bonding with catalytic serine residues.
- Crystallography : X-ray structures (PDB: 6XYZ) reveal the (2S)-configured Cbz group forms π-π stacking with Phe-190 in thrombin, enhancing binding affinity (K = 12 nM vs. 150 nM for (2R)) .
Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the ester and sulfamoyl groups.
- Light : Protect from UV exposure to avoid Cbz group degradation.
- Solubility : Lyophilize as a solid (stable >2 years) rather than storing in DMSO, which may promote oxidation .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) of the butanoate moiety aid in metabolic pathway tracing?
Answer:
Incorporating at the methyl ester or β-carbon enables tracking via:
- LC-MS/MS : Quantifies metabolite formation (e.g., sulfamoyl-glutathione conjugates) in hepatocyte incubations.
- NMR : -labeled butanoate appears at 170–175 ppm in -HSQC spectra, mapping metabolic flux in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
